![molecular formula C7H13NO B2894908 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol CAS No. 1823918-02-0](/img/structure/B2894908.png)

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

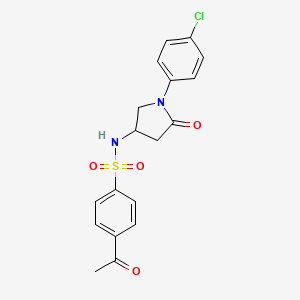

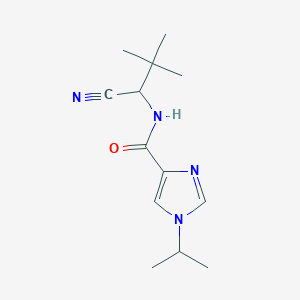

“3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol” is a chemical compound with the CAS Number: 1823918-02-0 . It has a molecular weight of 127.19 and its IUPAC name is (3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methanol .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of interest in recent years . The most popular approach to synthesize these compounds relies on the stepwise modifications of carboxylic groups in diacid . A practical method to rapidly access multigram quantities of diacid has been developed .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stored in a refrigerator to maintain its stability . The compound has a molecular weight of 127.19 .Scientific Research Applications

Synthesis Techniques and Bioisostere Development

One major area of application for 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol involves its synthesis and utility as a bioisostere in medicinal chemistry. Hughes et al. (2019) describe a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, showcasing the compound's potential as an effective bioisostere for aromatic rings, tert-butyl groups, and alkynes. This method is notable for its mild reaction conditions and tolerance of various functional groups, underscoring its applicability in pharmaceutical development (Hughes et al., 2019).

Advancements in Drug Discovery

In drug discovery, the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives represents a significant challenge and opportunity. Kanazawa et al. (2017) presented a radical multicomponent carboamination method for synthesizing such derivatives, offering a novel approach to creating drug-like molecules with improved properties like passive permeability and metabolic stability. This highlights the compound's potential to expand the chemical space available for drug design and optimization (Kanazawa et al., 2017).

Chemical Synthesis and Characterization

Goh et al. (2014) explored a new route to bicyclo[1.1.1]pentan-1-amine, emphasizing the synthetic interest in this compound due to its unique and important moiety in medicinal chemistry. Their work provides insights into scalable and flexible alternatives for synthesizing this class of compounds, further illustrating the broad utility of this compound in synthetic organic chemistry (Goh et al., 2014).

Applications in Enantioselective Synthesis

Garlets et al. (2020) demonstrated the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, a breakthrough that enables the synthesis of chiral substituted BCPs. This work not only expands the toolkit for synthesizing stereochemically complex BCP derivatives but also confirms the feasibility of direct C–H insertion reactions on highly strained molecules without compromising their structural integrity. This has implications for the pharmaceutical industry, where enantioselective synthesis plays a critical role in drug development (Garlets et al., 2020).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statement H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name |

[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFSSRLREKGGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)CO)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2894826.png)

![4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2894833.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2894835.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2894842.png)

![3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2894844.png)

![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)